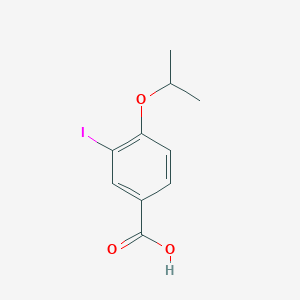

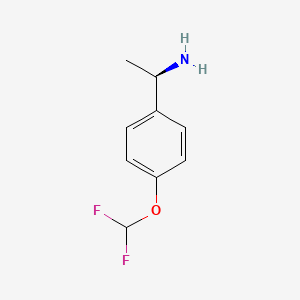

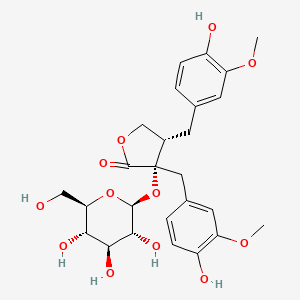

![molecular formula C30H19B B3030105 9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene CAS No. 866611-29-2](/img/structure/B3030105.png)

9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene

Übersicht

Beschreibung

The compound "9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene" is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This derivative is modified by the presence of a bromine atom and a naphthalene-linked phenyl group at specific positions on the anthracene core. The structure of anthracene derivatives has been extensively studied due to their interesting chemical and physical properties, which make them suitable for various applications, including organic electroluminescent materials and solvatochromic compounds .

Synthesis Analysis

The synthesis of anthracene derivatives typically involves cross-coupling reactions. For instance, the related compound 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene was synthesized using a sequential Sonogashira cross-coupling reaction, starting from 9-bromo-10-iodoanthracene . Although the specific synthesis of "this compound" is not detailed in the provided papers, it is likely that a similar synthetic route could be employed, utilizing palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings with appropriate naphthalene and phenyl-based boronic acids or acetylenes.

Molecular Structure Analysis

The molecular structure of anthracene derivatives is characterized by the planarity of the anthracene core and the substituents' influence on the overall molecular conformation. For example, the electrochemistry and electron spin resonance spectroscopy of 9,10-di(α-naphthyl)anthracene revealed that the naphthalene and anthracene nuclei are not coplanar, with an angle of about 75 degrees between them . This non-coplanarity is due to steric strain and can significantly affect the electronic properties of the molecule.

Chemical Reactions Analysis

Anthracene and its derivatives undergo various chemical reactions, including polymerization and carbenic decomposition. The cationic polymerization of 9-vinyl anthracene has been studied, showing that the reactivity can be influenced by the polymerization temperature . Additionally, anthracene derivatives can decompose carbenically at high temperatures, as seen in the formation of dibenzo[b,f]pentalene from 9,10-bis[methoxy(trimethylsilyl)methyl]anthracenes . These reactions highlight the reactivity of the anthracene core and its potential for forming new compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. Solvatochromism, the change in color with solvent polarity, is a notable property observed in some derivatives, such as 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene, which shows different fluorescence emissions in solvents of varying polarity . Organic electroluminescent materials like 9-(1-naphthyl)-10-(2-naphthyl) anthracene exhibit strong UV-Vis absorption and fluorescence, indicating their potential use in electronic devices . These properties are crucial for applications in optoelectronics and sensing technologies.

Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Solvent Effects

9-Bromo-10-naphthalen-2-yl-anthracene (BNA) has been synthesized and its luminescent properties explored. The compound exhibits blue to blue-violet light emission, with emission spectra showing a notable solvent effect. The intensity and slight blue shift of fluorescence vary with solvent polarity, indicating potential applications in sensing and organic electronics where solvent interactions are critical (Guo, Jin, & Liu, 2007).

Applications in OLEDs

The compound has shown promise in organic light-emitting diode (OLED) applications, particularly as a host and hole-transporting material due to its high thermal stability, electrochemical reversibility, and wide band gap. These characteristics make it suitable for blue OLEDs, which are a critical component in display and lighting technologies (Sarsah et al., 2013).

Electroluminescent Properties

A series of bulky aryl-substituted asymmetric anthracene blue host materials, including 9-(2-naphthyl)-10-(3-(1-naphthyl)phenyl)anthracene derivatives, were synthesized. These materials exhibit high glass transition temperatures and maintain blue emission in solid-state applications, making them viable candidates for blue host materials in multilayered OLED structures. The optimized devices using these materials have shown enhanced OLED device performance, highlighting their potential in the development of deep blue OLEDs for advanced display technologies (Wee et al., 2011).

High-Efficiency Blue OLEDs

New spiro[benzo[c]fluorene-7,9′-fluorene]-based blue host materials were synthesized, which upon doping showed significant improvement in OLED performance with high luminance efficiencies. These findings underscore the potential of 9-bromo-10-[4-(2-naphthalenyl)phenyl]anthracene derivatives in creating efficient blue OLEDs, contributing to the advancement of display technologies (Gong, Lee, & Jeon, 2010).

Wirkmechanismus

Target of Action

It’s known that this compound is used in the field of organic electronics, particularly inOLED devices , organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and perovskite solar cells . Therefore, its target could be the electronic structures in these devices where it plays a role in the transport of charges.

Pharmacokinetics

The term pharmacokinetics typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the bodyIt is also soluble in hot non-polar solvents due to its low polarity .

Result of Action

The result of the action of 9-Bromo-10-[4-(2-Naphthalenyl)Phenyl]Anthracene in an electronic device would be the efficient transport of charges, contributing to the overall performance of the device. This could manifest as improved brightness in an OLED device, increased efficiency in a solar cell, or enhanced performance in a transistor .

Eigenschaften

IUPAC Name |

9-bromo-10-(4-naphthalen-2-ylphenyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-30-27-11-5-3-9-25(27)29(26-10-4-6-12-28(26)30)22-16-13-21(14-17-22)24-18-15-20-7-1-2-8-23(20)19-24/h1-19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGVQJMWWHSAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2Z)-2-[(4-Methylbenzene-1-sulfonyl)imino]pyridin-1(2H)-yl]acetamide](/img/structure/B3030029.png)

![Thiazolo[5,4-b]pyridine, 5-bromo-](/img/structure/B3030041.png)

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)